An In-depth Technical Guide to 2,6-dichloro-4-iodopyridine-3-carboxylic acid (CAS 343781-55-5)
An In-depth Technical Guide to 2,6-dichloro-4-iodopyridine-3-carboxylic acid (CAS 343781-55-5)
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2,6-dichloro-4-iodopyridine-3-carboxylic acid, a highly functionalized heterocyclic building block with significant applications in medicinal chemistry. The document elucidates its physicochemical properties, provides a detailed, scientifically-grounded protocol for its synthesis, and explores its strategic role in the development of targeted therapeutics, particularly kinase inhibitors. Safety, handling, and storage protocols are also detailed to ensure its effective and safe utilization in a research and development setting. This guide is intended to be a valuable resource for scientists engaged in the design and synthesis of novel pharmacologically active agents.
Introduction: The Strategic Importance of a Multifunctional Scaffold
Halogenated pyridines are a cornerstone of modern drug discovery, offering a versatile platform for the construction of complex molecular architectures. Within this class of compounds, 2,6-dichloro-4-iodopyridine-3-carboxylic acid stands out due to its unique arrangement of functional groups, which allows for a programmed and regioselective approach to the synthesis of polysubstituted pyridine derivatives.
The pyridine core is a prevalent motif in numerous FDA-approved drugs, often playing a critical role in binding to biological targets.[1] The strategic placement of two chlorine atoms, a highly reactive iodine atom, and a carboxylic acid moiety on this core makes 2,6-dichloro-4-iodopyridine-3-carboxylic acid an exceptionally valuable starting material. The differential reactivity of the halogens—with the carbon-iodine bond being significantly more susceptible to palladium-catalyzed cross-coupling reactions than the carbon-chlorine bonds—enables a sequential functionalization strategy.[1] This allows chemists to introduce a diverse array of substituents at the 4-position, followed by modifications at the 2- and 6-positions, providing a modular pathway to complex, unsymmetrical pyridine derivatives.[2] The carboxylic acid group further extends its synthetic utility, serving as a handle for amide bond formation, a common linkage in bioactive molecules.
This guide will delve into the technical details of this compound, providing the necessary information for its synthesis, characterization, and application in drug discovery programs.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physical and chemical properties of a synthetic building block is paramount for its effective use. The following tables summarize the key physicochemical and spectroscopic data for 2,6-dichloro-4-iodopyridine-3-carboxylic acid.
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 343781-55-5 | [3] |
| Molecular Formula | C₆H₂Cl₂INO₂ | [4] |
| Molecular Weight | 317.89 g/mol | [4] |
| Appearance | White to off-white solid | [5] |
| Predicted Boiling Point | 397.6±42.0 °C | [6] |
| Predicted Density | 2.252±0.06 g/cm³ | [6] |
| Predicted pKa | 0.43±0.28 | [6] |
| Storage Temperature | 2-8°C, protect from light | [6] |
Spectroscopic Data
Spectroscopic analysis is essential for the verification of the chemical structure and purity of 2,6-dichloro-4-iodopyridine-3-carboxylic acid. The following data are based on typical spectral characteristics for this compound.[7]
| Spectroscopy | Expected Characteristics |
| ¹H NMR | A single proton signal in the aromatic region, characteristic of the proton at the 5-position of the pyridine ring. A broad singlet for the carboxylic acid proton. |
| ¹³C NMR | Signals corresponding to the six carbons of the pyridine ring, including those bearing the chloro and iodo substituents, and a signal for the carboxylic acid carbon. |
| IR (KBr, cm⁻¹) | Broad O-H stretch from the carboxylic acid (approx. 3000-2500 cm⁻¹), a sharp C=O stretch (approx. 1710 cm⁻¹), and characteristic C=C and C=N stretching frequencies for the pyridine ring (approx. 1580, 1450 cm⁻¹). |
| Mass Spec (ESI-) | A molecular ion peak corresponding to [M-H]⁻. |
Synthesis Protocol: A Multi-step Approach
The synthesis of 2,6-dichloro-4-iodopyridine-3-carboxylic acid is a multi-step process that requires careful control of reaction conditions to achieve the desired regioselectivity. The following protocol is a scientifically plausible route based on established synthetic methodologies for related compounds.
Synthesis Workflow Diagram
Caption: Proposed synthetic pathway for 2,6-dichloro-4-iodopyridine-3-carboxylic acid.
Step-by-Step Experimental Protocol
Stage 1: Synthesis of 2,6-Dichloropyridine
-
Rationale: This initial step creates the dichlorinated pyridine core. Direct chlorination of pyridine at high temperatures is a known industrial method.[8]
-
Procedure: In a high-pressure reactor, pyridine is heated, and chlorine gas is introduced at a controlled rate. The reaction is allowed to proceed for several hours, after which the crude product is purified to yield 2,6-dichloropyridine.[8]
Stage 2: Synthesis of 2,6-Dichloro-4-iodopyridine
-
Rationale: This step introduces the iodine atom at the 4-position. This is achieved through a regioselective deprotonation at the 4-position followed by quenching with an iodine source.[8]
-
Procedure:
-
Dissolve 2,6-dichloropyridine in an anhydrous aprotic solvent (e.g., tetrahydrofuran) under an inert atmosphere (argon or nitrogen) and cool to -78 °C.
-
Slowly add a strong base, such as lithium diisopropylamide (LDA), and stir the mixture to allow for deprotonation at the 4-position.
-
Add a solution of iodine in the same solvent dropwise.
-
Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC or GC-MS.
-
Quench the reaction with a suitable aqueous solution and extract the product. Purify by column chromatography to obtain 2,6-dichloro-4-iodopyridine.[8]
-
Stage 3: Synthesis of 2,6-dichloro-4-iodopyridine-3-carboxylic acid
-
Rationale: The final step involves the introduction of the carboxylic acid group at the 3-position. This is accomplished through a directed ortho-metalation (DoM) strategy. The nitrogen atom of the pyridine ring directs the deprotonation to the adjacent 3-position, followed by quenching with carbon dioxide.
-
Procedure:
-
Dissolve 2,6-dichloro-4-iodopyridine in an anhydrous aprotic solvent (e.g., tetrahydrofuran) under an inert atmosphere and cool to a low temperature (e.g., -78 °C).
-
Slowly add a strong base, such as LDA, to effect deprotonation at the 3-position.
-
Bubble dry carbon dioxide gas through the reaction mixture or add solid carbon dioxide (dry ice).
-
Allow the reaction to warm to room temperature.
-
Acidify the reaction mixture with an aqueous acid solution to protonate the carboxylate.
-
Extract the product with an organic solvent. Purify the crude product by recrystallization or column chromatography to yield 2,6-dichloro-4-iodopyridine-3-carboxylic acid.
-
Applications in Drug Discovery: A Scaffold for Kinase Inhibitors
The 2,6-dichloro-4-iodopyridine-3-carboxylic acid scaffold is of particular interest in the development of kinase inhibitors. Protein kinases are a class of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.[9]
General Strategy for Kinase Inhibitor Synthesis
The strategic arrangement of reactive sites on 2,6-dichloro-4-iodopyridine-3-carboxylic acid allows for a modular approach to building kinase inhibitors. The general workflow is as follows:
Caption: General synthetic workflow for kinase inhibitors.
This sequential functionalization allows for the systematic exploration of structure-activity relationships (SAR) at three key positions on the pyridine ring, facilitating the optimization of potency and selectivity against the target kinase.
Targeting Key Kinases
Derivatives of dichloropyridine scaffolds have shown inhibitory activity against several important kinase targets:
-
p38 MAP Kinase: p38 mitogen-activated protein (MAP) kinase is a key regulator of inflammatory responses. Inhibitors of p38 are being investigated for the treatment of inflammatory diseases such as rheumatoid arthritis.[10] The 2,6-dichloropyridine scaffold can be elaborated to produce potent p38 inhibitors.[11]
-
Vascular Endothelial Growth Factor Receptor (VEGFR): VEGFRs are key mediators of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis.[] Pyridine-derived compounds have been successfully developed as VEGFR-2 inhibitors for cancer therapy.[13]
-
Cyclin-Dependent Kinases (CDKs): CDKs are central regulators of the cell cycle, and their aberrant activity is a common feature of cancer cells.[14] Selective CDK4/6 inhibitors have emerged as a major breakthrough in the treatment of certain types of breast cancer.[15] The dichloropyridine core can serve as a template for the design of novel CDK inhibitors.
Safety, Handling, and Storage
As with any chemical reagent, proper safety precautions must be observed when handling 2,6-dichloro-4-iodopyridine-3-carboxylic acid. The following information is based on available safety data for this compound.[4]
-
Hazard Identification:
-
Harmful if swallowed.
-
Causes skin irritation.
-
Causes serious eye irritation.
-
May cause respiratory irritation.
-
-
Personal Protective Equipment (PPE):
-
Wear protective gloves, protective clothing, and eye/face protection.
-
-
First Aid Measures:
-
If inhaled: Move the person into fresh air. If not breathing, give artificial respiration.
-
In case of skin contact: Wash off with soap and plenty of water.
-
In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes.
-
If swallowed: Consult a physician.
-
-
Handling:
-
Avoid contact with skin and eyes.
-
Avoid formation of dust and aerosols.
-
Use in a well-ventilated area.
-
-
Storage:
-
Store in a cool, dry place in a tightly sealed container.
-
Protect from light.
-
Conclusion
2,6-dichloro-4-iodopyridine-3-carboxylic acid is a highly versatile and strategically important building block for drug discovery and development. Its unique pattern of substitution allows for a programmed and regioselective synthesis of complex, polysubstituted pyridine derivatives. The demonstrated utility of the dichloropyridine scaffold in the synthesis of potent kinase inhibitors for oncology and inflammatory diseases underscores the value of this compound. This technical guide provides a solid foundation of knowledge regarding its synthesis, properties, and applications, empowering researchers to leverage this powerful tool in the creation of novel therapeutic agents.
References
- Google Patents. (n.d.). Synthesis method of 2, 6-dihalopyridine-3-carboxylic acid.
- Revesz, L., et al. (2002). SAR of 2,6-diamino-3,5-difluoropyridinyl substituted heterocycles as novel p38MAP kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 12(16), 2109-2112.
-
Chemsrc. (2025). CAS#:343781-55-5 | 2,6-dichloro-4-iodopyridine-3-carboxylic acid. Retrieved from [Link]
-
Aaron Chemicals. (2024). Safety Data Sheet - 2,6-Dichloro-4-iodonicotinicacid. Retrieved from [Link]
- Yang, C., et al. (2022). The Therapeutic Potential of CDK4/6 Inhibitors, Novel Cancer Drugs, in Kidney Diseases. International Journal of Molecular Sciences, 23(23), 14788.
- Abdel-rahman, H. M., et al. (2021). Pyridine-derived VEGFR-2 inhibitors: Rational design, synthesis, anticancer evaluations, in silico ADMET profile, and molecular docking. Archiv der Pharmazie, 354(8), e2100085.
- Zhang, M., et al. (2020). Selective inhibition of CDK4/6: A safe and effective strategy for developing anticancer drugs. Acta Pharmaceutica Sinica B, 10(8), 1387-1405.
- Furqan, M., et al. (2023). Utilization of kinase inhibitors as novel therapeutic drug targets: A review. Journal of Applied Pharmaceutical Science, 13(2), 001-011.
Sources
- 1. iris.unito.it [iris.unito.it]
- 2. p38 MAP kinase inhibitors. Part 6: 2-arylpyridazin-3-ones as templates for inhibitor design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CAS#:343781-55-5 | 2,6-dichloro-4-iodopyridine-3-carboxylic acid | Chemsrc [chemsrc.com]
- 4. aaronchem.com [aaronchem.com]
- 5. Evolution of a New Class of VEGFR-2 Inhibitors from Scaffold Morphing and Redesign - OAK Open Access Archive [oak.novartis.com]
- 6. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2,6-dichloro-4-iodopyridine-3-carboxylic acid(343781-55-5) 1H NMR [m.chemicalbook.com]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. stamisol.com [stamisol.com]
- 10. benchchem.com [benchchem.com]
- 11. SAR of 2,6-diamino-3,5-difluoropyridinyl substituted heterocycles as novel p38MAP kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Novel p38α MAP kinase inhibitors identified from yoctoReactor DNA-encoded small molecule library - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 14. The Therapeutic Potential of CDK4/6 Inhibitors, Novel Cancer Drugs, in Kidney Diseases [mdpi.com]
- 15. Selective inhibition of CDK4/6: A safe and effective strategy for developing anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
